molecular formula C10H8ClFO3 B2781240 Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate CAS No. 1181454-69-2

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate

Cat. No.: B2781240
CAS No.: 1181454-69-2
M. Wt: 230.62
InChI Key: DMJZLMZGLFSGHG-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate is an organic compound with a complex structure that includes a chloro and fluoro-substituted phenyl ring attached to a 2-oxopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.

    Reduction: Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate.

    Hydrolysis: 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-chlorophenyl)-2-oxopropanoate
  • Methyl 3-(2-fluorophenyl)-2-oxopropanoate
  • Methyl 3-(2-bromophenyl)-2-oxopropanoate

Uniqueness

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for specific applications where such properties are desired.

Biological Activity

Methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate is a synthetic organic compound with potential biological activities attributed to its unique structural features. This article delves into the compound's biological activities, synthesis, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is classified as an ester, featuring a methyl ester group linked to a 2-oxopropanoate moiety, which is further substituted with a 2-chloro-6-fluorophenyl group. Its molecular formula is C11H10ClFO3C_{11}H_{10}ClFO_3, with a molecular weight of approximately 230.62 g/mol. The presence of halogen substituents (chlorine and fluorine) significantly influences its chemical reactivity and biological properties.

Research indicates that the biological activity of this compound may stem from its ability to interact with various biological targets, including enzymes and receptors. The halogen substituents enhance its lipophilicity, potentially improving its binding affinity to target proteins.

Key Biological Activities:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
  • Receptor Binding: Its structural features suggest that it could bind to various receptors, modulating physiological responses.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity:
    A study examining the structure-activity relationship (SAR) of similar compounds found that modifications in the ester moiety significantly affected enzyme inhibition potency. For instance, variations in alkyl chain length and substitution patterns on the phenyl ring altered the inhibitory effects on metabolic enzymes .
  • Metabolic Stability:
    Research on related compounds demonstrated that the introduction of halogen atoms can improve metabolic stability while maintaining biological activity. This suggests that this compound may exhibit favorable pharmacokinetic properties .

Synthesis

The synthesis of this compound typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-2-oxopropanoic acid with methanol, catalyzed by an acid such as sulfuric acid under reflux conditions. This method allows for high yields and purity of the final product.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Unique Features
Methyl 3-(2-chlorophenyl)-2-oxopropanoateContains only chlorine substituent on phenyl ring.
Methyl 3-(2-fluorophenyl)-2-oxopropanoateContains only fluorine substituent on phenyl ring.
Methyl 3-(2-bromophenyl)-2-oxopropanoateContains bromine substituent on phenyl ring.
This compound Dual halogen substitution enhances stability and reactivity.

This table highlights how the dual halogen substitutions in this compound may enhance its stability and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJZLMZGLFSGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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